N-ISOPROPYL-2-(4-METHOXYBENZENESULFONAMIDO)BENZAMIDE
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Overview
Description
N-ISOPROPYL-2-(4-METHOXYBENZENESULFONAMIDO)BENZAMIDE is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of an isopropyl group, a methoxy group, and a benzenesulfonamido group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ISOPROPYL-2-(4-METHOXYBENZENESULFONAMIDO)BENZAMIDE typically involves the reaction of 4-methoxybenzenesulfonamide with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base like lithium diisopropylamide (LDA) to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ISOPROPYL-2-(4-METHOXYBENZENESULFONAMIDO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 4-methoxybenzenesulfonic acid.
Reduction: Formation of 4-methoxybenzenesulfonamide.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
N-ISOPROPYL-2-(4-METHOXYBENZENESULFONAMIDO)BENZAMIDE is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-ISOPROPYL-2-(4-METHOXYBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its action include modulation of signal transduction pathways and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-Isopropyl-4-methoxybenzenesulfonamide
- N-Isopropylbenzamide
- N-Isopropyl-2-methoxy-4-(methylsulfanyl)benzamide
Uniqueness
N-ISOPROPYL-2-(4-METHOXYBENZENESULFONAMIDO)BENZAMIDE is unique due to the presence of both the methoxy and sulfonamido groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and specificity in its interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12(2)18-17(20)15-6-4-5-7-16(15)19-24(21,22)14-10-8-13(23-3)9-11-14/h4-12,19H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVXLISEJNCEJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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